Cas no 339100-33-3 (1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one)
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one
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1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR33242-1g |
1-{4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one |
339100-33-3 | tech | 1g |
£1078.00 | 2025-02-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00886913-1g |
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one |
339100-33-3 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| Key Organics Ltd | 8L-713-1MG |
1-{4-[3-(dimethylamino)acryloyl]phenyl}-3,3-dimethyl-2-azetanone |
339100-33-3 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 8L-713-5MG |
1-{4-[3-(dimethylamino)acryloyl]phenyl}-3,3-dimethyl-2-azetanone |
339100-33-3 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 8L-713-10MG |
1-{4-[3-(dimethylamino)acryloyl]phenyl}-3,3-dimethyl-2-azetanone |
339100-33-3 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 8L-713-0.5G |
1-{4-[3-(dimethylamino)acryloyl]phenyl}-3,3-dimethyl-2-azetanone |
339100-33-3 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 8L-713-1G |
1-{4-[3-(dimethylamino)acryloyl]phenyl}-3,3-dimethyl-2-azetanone |
339100-33-3 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 8L-713-5G |
1-{4-[3-(dimethylamino)acryloyl]phenyl}-3,3-dimethyl-2-azetanone |
339100-33-3 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 8L-713-10G |
1-{4-[3-(dimethylamino)acryloyl]phenyl}-3,3-dimethyl-2-azetanone |
339100-33-3 | >90% | 10g |
£5775.00 | 2025-02-09 | |
| Apollo Scientific | OR33242-500mg |
1-{4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one |
339100-33-3 | tech | 500mg |
£539.00 | 2025-02-20 |
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one Suppliers
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one: A Comprehensive Overview
The compound with CAS No. 339100-33-3, known as 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines a dimethylamino group with a phenyl ring and an azetidinone moiety. The presence of the (2E)-configuration in the propenoyl group adds to its structural complexity and functional diversity.
Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Its structure suggests potential bioactivity, particularly in the realm of enzyme inhibition and receptor modulation. Researchers have explored its ability to interact with key biological targets, such as kinases and proteases, which are critical in disease pathways. The dimethylamino group is known to enhance lipophilicity, potentially improving bioavailability and target engagement.
The synthesis of 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one involves a multi-step process that includes coupling reactions and stereochemical control. The use of advanced catalytic systems has enabled chemists to achieve high yields and purity levels, making this compound accessible for further research. Its structural integrity has been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery programs targeting conditions such as cancer, inflammation, and neurodegenerative diseases. Preclinical studies have demonstrated its potential to inhibit key enzymes involved in these processes, suggesting a pathway for further development into clinical candidates.
Moreover, the compound's stability under physiological conditions has been a subject of recent investigations. Researchers have found that it exhibits remarkable resilience against enzymatic degradation, which is a critical factor for its potential use as an orally administered drug. This stability is attributed to the steric hindrance provided by the dimethyl groups attached to the azetidinone ring.
The integration of computational chemistry techniques has also played a pivotal role in understanding the properties of this compound. Molecular docking studies have revealed its binding affinity towards specific protein targets, providing insights into its mechanism of action. These findings have been corroborated by experimental data from in vitro assays, reinforcing the compound's potential as a lead molecule in drug development.
Looking ahead, the continued exploration of CAS No. 339100-33-3 is expected to yield further breakthroughs in its application as a therapeutic agent. Its unique combination of structural features and functional groups positions it as a valuable asset in the arsenal of modern medicinal chemistry.
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